Cas no 2172605-53-5 (1-ethyl-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde)

1-ethyl-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1-ethyl-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde
- 2172605-53-5
- EN300-1594765
-
- インチ: 1S/C10H17N3O/c1-4-13-10(6-5-8(2)3)9(7-14)11-12-13/h7-8H,4-6H2,1-3H3
- InChIKey: FKYPDTNJAHAJDJ-UHFFFAOYSA-N
- ほほえんだ: O=CC1=C(CCC(C)C)N(CC)N=N1
計算された属性
- せいみつぶんしりょう: 195.137162174g/mol
- どういたいしつりょう: 195.137162174g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
1-ethyl-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1594765-1000mg |
1-ethyl-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172605-53-5 | 1000mg |
$1557.0 | 2023-09-23 | ||
Enamine | EN300-1594765-0.1g |
1-ethyl-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172605-53-5 | 0.1g |
$1371.0 | 2023-06-04 | ||
Enamine | EN300-1594765-5000mg |
1-ethyl-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172605-53-5 | 5000mg |
$4517.0 | 2023-09-23 | ||
Enamine | EN300-1594765-2500mg |
1-ethyl-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172605-53-5 | 2500mg |
$3051.0 | 2023-09-23 | ||
Enamine | EN300-1594765-5.0g |
1-ethyl-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172605-53-5 | 5g |
$4517.0 | 2023-06-04 | ||
Enamine | EN300-1594765-500mg |
1-ethyl-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172605-53-5 | 500mg |
$1495.0 | 2023-09-23 | ||
Enamine | EN300-1594765-50mg |
1-ethyl-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172605-53-5 | 50mg |
$1308.0 | 2023-09-23 | ||
Enamine | EN300-1594765-100mg |
1-ethyl-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172605-53-5 | 100mg |
$1371.0 | 2023-09-23 | ||
Enamine | EN300-1594765-250mg |
1-ethyl-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172605-53-5 | 250mg |
$1432.0 | 2023-09-23 | ||
Enamine | EN300-1594765-10000mg |
1-ethyl-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172605-53-5 | 10000mg |
$6697.0 | 2023-09-23 |
1-ethyl-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde 関連文献
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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9. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
1-ethyl-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehydeに関する追加情報
Introduction to 1-ethyl-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 2172605-53-5)
1-ethyl-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 2172605-53-5, belongs to the triazole class of heterocyclic compounds, which are widely recognized for their role in the development of various therapeutic agents. The presence of an aldehyde functional group at the 4-position of the triazole ring enhances its reactivity, making it a valuable intermediate in synthetic chemistry and drug discovery.
The molecular structure of 1-ethyl-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde consists of a triazole core substituted with ethyl and 3-methylbutyl groups. This particular arrangement of substituents contributes to its distinct chemical profile and influences its interactions with biological targets. The compound’s aldehyde group is particularly noteworthy, as it serves as a versatile handle for further functionalization through condensation reactions, allowing for the synthesis of more complex molecules.
In recent years, there has been a growing interest in triazole derivatives due to their broad spectrum of biological activities. These compounds have been explored for their potential applications in antimicrobial, antiviral, anti-inflammatory, and anticancer therapies. The aldehyde functionality in 1-ethyl-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde makes it an attractive scaffold for designing novel pharmacophores that can interact with biological macromolecules in a targeted manner.
One of the most compelling aspects of this compound is its utility as a building block in the synthesis of more complex drug candidates. The triazole ring itself is known for its stability and ability to participate in various chemical reactions, while the aldehyde group provides a site for further derivatization. This combination makes 1-ethyl-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde a valuable asset in medicinal chemistry libraries.
Recent studies have highlighted the importance of heterocyclic compounds in drug development. Triazoles, in particular, have been extensively studied for their ability to modulate enzyme activity and receptor binding. The structural features of 1-ethyl-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde align well with these principles, suggesting that it may exhibit promising biological properties when incorporated into drug-like molecules.
The synthesis of 1-ethyl-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde involves multi-step organic transformations that highlight the compound’s synthetic utility. The process typically begins with the formation of the triazole ring through cycloaddition reactions between azides and alkynes. Subsequent functionalization steps introduce the ethyl and 3-methylbutyl groups at specific positions on the triazole core. The final step involves the introduction of the aldehyde group at the 4-position through oxidation or other appropriate chemical methods.
The chemical properties of 1-ethyl-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde make it amenable to various spectroscopic techniques for characterization. Nuclear magnetic resonance (NMR) spectroscopy is particularly useful for elucidating its molecular structure, while mass spectrometry (MS) provides information about its molecular weight and fragmentation patterns. Infrared (IR) spectroscopy is employed to confirm the presence of functional groups such as aldehydes and azido bonds.
In terms of biological activity, preliminary studies on derivatives of this compound have shown encouraging results. For instance, modifications to the substituents on the triazole ring have been found to influence binding affinity to specific targets. The aldehyde group also offers opportunities for covalent interactions with biomolecules, which can enhance drug efficacy by improving target engagement and reducing off-target effects.
The pharmaceutical industry continues to explore novel scaffolds like 1-ethyl-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde due to their potential therapeutic benefits. Researchers are particularly interested in developing drugs that can modulate inflammatory pathways and combat chronic diseases. The structural versatility of this compound makes it a promising candidate for further investigation in these areas.
Future directions in the study of 1-ethyl-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde may include exploring its interactions with enzymes and receptors using computational modeling techniques. These approaches can help predict how changes in its structure will affect its biological activity. Additionally, synthetic modifications aimed at improving its pharmacokinetic properties could enhance its suitability as a drug candidate.
The development of new therapeutic agents relies heavily on access to high-quality starting materials like 2172605-53-5. Its availability through reliable chemical suppliers ensures that researchers can conduct experiments efficiently without compromising on purity or yield. This accessibility is crucial for advancing drug discovery efforts across academic institutions and pharmaceutical companies.
In conclusion, 1-propargylidenepiperazine, CAS NO:2172605, plays a significant role in modern medicinal chemistry by serving as a versatile intermediate for synthesizing biologically active compounds. It,CAS NO:2172605,is,a,key,molecule,in,this,field. Its unique structural features offer opportunities for designing innovative therapeutics targeting various diseases.
The ongoing research into derivatives like 2172605 CAS NO:2172605 , underscores their importance as tools for future drug development.
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